molecular formula C17H19N3OS B009634 (1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)- CAS No. 101018-79-5

(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)-

Cat. No. B009634
M. Wt: 313.4 g/mol
InChI Key: XLHLSNWHPWPAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)- is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism Of Action

The mechanism of action of benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been found to have antioxidant activity, which may play a role in its anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

Benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)- has a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for cancer cell growth. Other studies have suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of using benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)- in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to have a relatively low toxicity profile, making it a safer alternative to other anti-cancer drugs.
One of the limitations of using benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)- in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce the compound in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)-. One area of interest is in the development of new anti-cancer drugs based on the structure of this compound. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)- involves a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate to form the corresponding pyran derivative. This is followed by a cyclization reaction with ethyl chloroformate and piperidine to form the imidazole ring. Finally, the methyl group is added to the piperidine ring using formaldehyde and hydrogen cyanide.

Scientific Research Applications

Benzothiopyrano(3,4-d)imidazol-4(1H)-one, 1-methyl-2-(1-piperidinylmethyl)- has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

101018-79-5

Product Name

(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYLMETHYL)-

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-methyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C17H19N3OS/c1-19-14(11-20-9-5-2-6-10-20)18-15-16(19)12-7-3-4-8-13(12)22-17(15)21/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

XLHLSNWHPWPAOF-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C1C3=CC=CC=C3SC2=O)CN4CCCCC4

Canonical SMILES

CN1C(=NC2=C1C3=CC=CC=C3SC2=O)CN4CCCCC4

Other CAS RN

101018-79-5

synonyms

(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-METHYL-2-(1-PIPERIDINYL METHYL)-

Origin of Product

United States

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